5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom and a carboxamide group linked to a 4-methylpyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its structural similarity to other bioactive furan derivatives.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology research to study cellular processes and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function . Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the furan ring.
Uniqueness
5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYNCPCFHDQUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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